2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one
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Overview
Description
This compound, also known by its CAS number 338415-30-8, has the molecular formula C20H15NO3 . It is a chemical compound that is of interest in the field of chemistry .
Chemical Reactions Analysis
In the synthesis of related compounds, O-alkylated derivatives were produced which underwent ring closure reactions using sodium ethoxide solution to give aminonaphtho[2,1-b]furan derivatives . Further reactions with formamide afforded naphtho[1’,2’ : 4,5]furo[3,2-d]pyrimidine derivatives .Scientific Research Applications
- Background : Researchers have developed a novel approach to synthesize naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans. The process involves photocyclization of the hexatriene system followed by aromatization of the benzene ring via water molecule elimination .
- Applications :
- Background : Researchers have developed an efficient synthesis of naphtho[2,3-b]furan-4,9-diones via visible-light-mediated [3+2] cycloaddition reactions. These compounds are privileged structural motifs found in natural products and drug candidates .
Photochemical Synthesis and Derivatives
Visible-Light-Mediated Cycloaddition
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, the synthesis of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones has been developed as a powerful, green, efficient, and facile means to expand the structural diversity of these compounds as promising scaffolds for novel drug discovery .
Mechanism of Action
Target of Action
Similar compounds based on the naphtho[2,1-b]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a crucial role in insulin signaling and is considered a promising target for the treatment of diabetes mellitus and obesity .
Mode of Action
It’s known that ptp1b inhibitors typically work by binding to the active site of the enzyme, preventing it from dephosphorylating and thereby inactivating the insulin receptor . This results in enhanced insulin signaling, promoting glucose uptake and utilization .
Biochemical Pathways
Inhibition of PTP1B can enhance insulin signaling, affecting pathways such as the PI3K/Akt pathway, which plays a key role in mediating the metabolic actions of insulin .
Result of Action
As a potential ptp1b inhibitor, it could enhance insulin signaling, promoting glucose uptake and utilization, and potentially exerting beneficial effects in the context of diabetes mellitus .
properties
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]benzo[e][1]benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-23-15-9-7-14(8-10-15)21-12-18-20(22)19-16-5-3-2-4-13(16)6-11-17(19)24-18/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFCMMJWIDROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=C(O2)C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one |
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